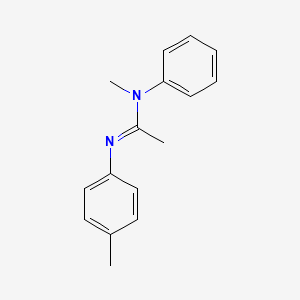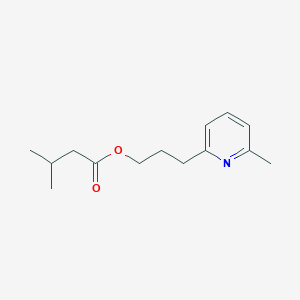
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-5-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-5-propyl- is an organic compound that belongs to the class of quinones. Quinones are characterized by a six-membered aromatic ring with two ketone substitutions. This particular compound has a methoxy group at the 2-position and a propyl group at the 5-position, making it unique in its structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-methoxy-5-propyl- can be achieved through various synthetic routes. One common method involves the alkylation of 2,5-dimethoxy-1,4-benzoquinone with a propyl halide under basic conditions. The reaction typically requires a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of more oxidized quinones.
Reduction: Formation of hydroquinones.
Substitution: Introduction of various substituents like halogens, nitro groups, etc.
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-5-propyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-methoxy-5-propyl- involves its interaction with various molecular targets and pathways. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making it a potential candidate for anticancer therapies. Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-
- 2,5-Cyclohexadiene-1,4-dione, 2,6-dimethyl-
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-5-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and propyl groups can influence its reactivity, solubility, and interaction with biological targets, differentiating it from other similar quinones.
Eigenschaften
CAS-Nummer |
105004-03-3 |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
2-methoxy-5-propylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H12O3/c1-3-4-7-5-9(12)10(13-2)6-8(7)11/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
GMLRXIWZJHOUID-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=O)C(=CC1=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid](/img/structure/B14343755.png)
![Benzoic acid, 2-hydroxy-3-methyl-5-[(4-sulfophenyl)azo]-](/img/structure/B14343771.png)
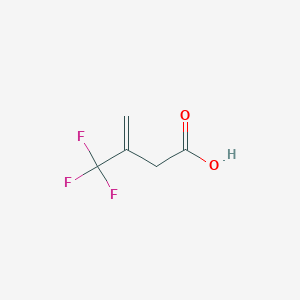
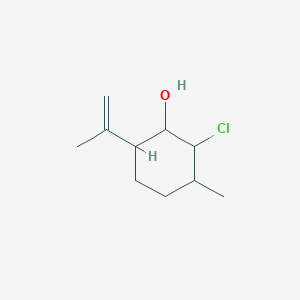
![3-[4-(Thiophen-2-yl)butyl]-1,3-oxazolidin-2-one](/img/structure/B14343782.png)
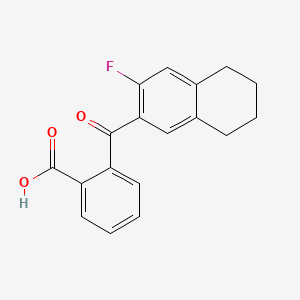
![2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid](/img/structure/B14343795.png)
![6,6-Dimethylspiro[2.5]octane](/img/structure/B14343796.png)
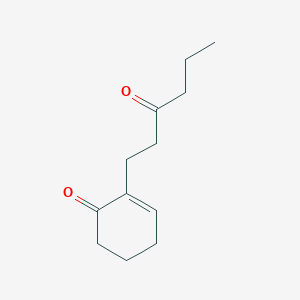
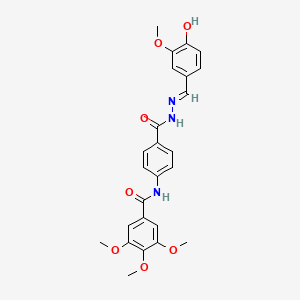
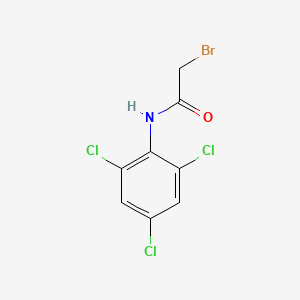
![3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid](/img/structure/B14343826.png)
